Benzenamine, 2-(cyclopentylidenemethyl)-
Description
Benzenamine, 2-(cyclopentylidenemethyl)-, is an aromatic amine characterized by a cyclopentylidenemethyl substituent at the 2-position of the benzene ring. This substituent introduces a fused five-membered cyclic structure via a methylene bridge, conferring unique steric and electronic properties.
Properties
CAS No. |
1279722-89-2 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(cyclopentylidenemethyl)aniline |
InChI |
InChI=1S/C12H15N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h3-4,7-9H,1-2,5-6,13H2 |
InChI Key |
UPHKMWCESGUAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2N)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(cyclopentylidenemethyl)- typically involves the reaction of cyclopentanone with benzenamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which proceeds through the formation of an intermediate imine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Benzenamine, 2-(cyclopentylidenemethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(cyclopentylidenemethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzenamine derivatives .
Scientific Research Applications
Benzenamine, 2-(cyclopentylidenemethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 2-(cyclopentylidenemethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituted Benzenamines with Heterocyclic/Aromatic Substituents
- 2-(3,4-Difluorophenoxy)aniline (): Structure: Fluorinated phenoxy group at the 2-position. Properties: Fluorine atoms improve lipophilicity and metabolic stability. Melting point: ~100–120°C (estimated). Applications: Key intermediate in fluorescent dye synthesis and substitution reactions .
Comparison: The cyclopentylidenemethyl group in the target compound introduces a non-aromatic, rigid cycloalkane substituent, contrasting with the aromatic benzothiazole or fluorinated phenoxy groups.
Alkyl-Substituted Benzenamines
Its cyclic nature may also restrict rotational freedom, influencing crystal packing and melting points.
Bioactive Benzenamine Derivatives
- N,N-Dimethyl-2-(2-amino-4-(18)F-fluorophenylthio)benzylamine (4-(18)F-ADAM) (): Structure: Fluorinated phenylthio group and dimethylamino side chain. Properties: High affinity for serotonin transporters (Ki = 0.081 nM). Applications: PET imaging agent for neurological studies .
- 2-(2'-((Dimethylamino)methyl)-4'-(4-(18)F-fluorobutoxy)phenylthiol)benzenamine (): Structure: Fluorobutoxy and thioether substituents. Properties: Optimized blood-brain barrier penetration. Applications: Radioligand for serotonin transporter imaging .
Comparison :
The target compound lacks the fluorine or sulfur atoms critical for receptor binding in these bioactive analogs. However, the cyclopentylidenemethyl group could be explored for modulating lipophilicity in drug design.
Physicochemical Properties (Theoretical Estimates)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|
| Benzenamine, 2-(cyclopentylidenemethyl)- | C₁₂H₁₃N | 171.24 | Rigidity, steric bulk, moderate polarity |
| 2-(Benzothiazol-2-yl)aniline | C₁₃H₁₀N₂S | 226.30 | Aromatic conjugation, high stability |
| 2-(3,4-Difluorophenoxy)aniline | C₁₂H₉F₂NO | 245.21 | Fluorine-induced polarity, stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
